molecular formula C13H14ClN B11736233 (1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B11736233
M. Wt: 219.71 g/mol
InChI Key: UIHWPRLWVJNOFT-OJERSXHUSA-N
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Description

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a naphthalene group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a naphthalene derivative with a cyclopropane precursor under specific conditions. For example, the reaction might involve the use of a diazo compound and a metal catalyst to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-2-yl ketones, while substitution reactions could produce a variety of naphthalen-2-yl-substituted cyclopropanes .

Scientific Research Applications

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid and cyclopropane-1,1-dicarboxylic acid share structural similarities.

    Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and 2-naphthylamine are structurally related.

Uniqueness

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of a cyclopropane ring and a naphthalene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

(1R,2R)-2-naphthalen-2-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-13H,8,14H2;1H/t12-,13-;/m1./s1

InChI Key

UIHWPRLWVJNOFT-OJERSXHUSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC3=CC=CC=C3C=C2.Cl

Canonical SMILES

C1C(C1N)C2=CC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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